Product packaging for N-(Benzyloxycarbonyl)-D-phenylalanine(Cat. No.:CAS No. 2448-45-5)

N-(Benzyloxycarbonyl)-D-phenylalanine

Cat. No.: B554491
CAS No.: 2448-45-5
M. Wt: 299.32 g/mol
InChI Key: RRONHWAVOYADJL-OAHLLOKOSA-N
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Description

Significance and Research Trajectory of Z-D-Phe-OH as a Modified Amino Acid Derivative

Z-D-Phe-OH is widely utilized in biochemical research and pharmaceutical applications. Its unique structure, featuring a phenyl group, is noted for enhancing interactions with biological systems, making it an essential component in peptide synthesis and drug development chemimpex.com. Researchers employ Z-D-phenylalanine in the design of selective inhibitors and as a chiral auxiliary in asymmetric synthesis, which can lead to the production of more effective therapeutic agents chemimpex.com. The compound's ability to modulate protein interactions and influence metabolic pathways further highlights its importance in medicinal chemistry and biochemistry chemimpex.com.

The research trajectory of Z-D-Phe-OH includes its use in the synthesis of various pharmaceuticals, especially in the development of drugs targeting neurological disorders chemimpex.com. It is commonly used in the synthesis of peptides, which are crucial in drug formulation and biological research, enhancing the specificity and efficacy of therapeutic agents chemimpex.com. Furthermore, Z-D-phenylalanine is valuable in studies aimed at understanding protein folding and structure, providing insights that can lead to advancements in biotechnology chemimpex.com. Its stability and compatibility with various reaction conditions make it a preferred choice for researchers exploring new therapeutic avenues chemimpex.com. Z-D-phenylalanine has been explored for its potential role in the modulation of neurotransmitter systems in neuropharmacology chemimpex.com.

Modified and unnatural amino acids, including protected ones like Z-D-Phe-OH, are suitable for use as peptide building blocks, in cell culture media, and as pharmacologically active molecules glentham.com. Z-D-Phe-OH, as a phenylalanine derivative, has been discussed in the context of amino acid derivatives used as ergogenic supplements, influencing anabolic hormone secretion, fuel supply during exercise, mental performance under stress, and preventing exercise-induced muscle damage chemsrc.com.

Research findings demonstrate the application of Z-D-Phe-OH in specific synthetic procedures. For instance, it has been used in chemoenzymatic peptide synthesis through enzyme-specific activation ru.nl. In one study, Z-D-Phe-OH was used in a general procedure involving DMAP and DCC, yielding the product as a white solid after purification ru.nl.

Another area of research involves the use of Z-D-Phe-OH in the development of potential therapeutic agents. For example, a short peptide with the sequence Z-D-Phe-Phe-Gly (FIP) was initially reported as a measles virus fusion inhibitor rsc.org. While the initial inhibitory concentration (IC50) was reported in the sub-micromolar range, later studies used higher concentrations, suggesting the IC50 is in the micromolar range, indicating a need for improved inhibitory activity through the design and synthesis of derivatives rsc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO4 B554491 N-(Benzyloxycarbonyl)-D-phenylalanine CAS No. 2448-45-5

Properties

IUPAC Name

(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRONHWAVOYADJL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285286
Record name N-(Benzyloxycarbonyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2448-45-5
Record name N-(Benzyloxycarbonyl)-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2448-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Research of Z D Phe Oh

Chemical Synthesis Protocols for Z-D-Phe-OH and its Analogues

Chemical synthesis provides versatile routes to Z-D-Phe-OH and its derivatives, allowing for modifications and the creation of analogues with altered properties.

Conventional Solution-Phase Synthesis Techniques and Optimization

Conventional solution-phase synthesis remains a fundamental approach for preparing Z-D-Phe-OH. A common method involves the reaction of D-phenylalanine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium hydroxide, in an aqueous or mixed solvent system prepchem.com. This method protects the amino group as the benzyloxycarbonyl derivative.

Optimization of this process often focuses on factors such as pH control, solvent selection, and temperature to maximize yield and minimize side reactions, including racemization prepchem.com. For instance, maintaining a specific pH range (e.g., pH 9–10) is critical to favor the desired reaction over side products like diester formation or hydrolysis of the Cbz-Cl reagent . Solvent systems, such as mixtures of tetrahydrofuran (B95107) (THF) and water, can improve the solubility of reagents and influence reaction efficiency . Temperature control is also vital, as elevated temperatures can increase the risk of racemization .

Solution-phase techniques are also applied in the synthesis of peptides incorporating Z-D-Phe-OH. For example, Z-D-Phe-OH can be coupled with other amino acid derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and additives such as N-hydroxynorbornene-2,3-dicarboximide (HONb) or 1-hydroxybenzotriazole (B26582) (HOBt) d-nb.infobeilstein-journals.org. These methods are employed in the stepwise elongation of peptide chains in a homogeneous solution d-nb.infogoogle.com.

Light-Mediated Amide Bond Formation via Carboxylic Acid Photoactivation Utilizing Z-D-Phe-OH

Light-mediated protocols offer alternative strategies for amide bond formation, including those involving Z-D-Phe-OH. Recent advances in visible-light photoredox catalysis have provided milder and more efficient routes compared to traditional methods that rely on stoichiometric activating agents eie.grnih.gov.

One such approach involves the direct amide bond formation between a carboxylic acid, such as Z-D-Phe-OH or Z-L-Phe-OH, and an amine through a novel carboxylic acid photoactivation mode eie.grmolaid.com. This method can utilize catalytic systems involving photosensitizers and external oxidants under visible light irradiation nih.gov. The mechanism can involve the generation of active intermediates like symmetric anhydrides, active esters, or mixed anhydrides eie.gr.

Studies have demonstrated the application of light-mediated coupling protocols for the synthesis of dipeptides using Z-D-Phe-OH and chiral amines or protected amino acid esters eie.gr. This method has been shown to be effective and can proceed without significant epimerization of the chiral center in the activated amino acid ester eie.gr.

Ester Reduction Methodologies for Z-D-Phe-OH Derivatives

The reduction of ester derivatives of Z-D-Phe-OH is a useful transformation for accessing other functionalities, such as aldehydes or alcohols. Various reducing agents and methodologies can be employed depending on the desired product and the presence of other functional groups.

For instance, the reduction of amino acid or peptide esters to their corresponding aldehydes can be achieved using reducing agents like diisobutylaluminum hydride (DIBAL-H) thieme-connect.de. This method has been successfully applied to the synthesis of peptide aldehydes from Z-α-amino acid esters thieme-connect.de. The resulting aldehydes can be protected, for example, as semicarbazones, for further peptide coupling reactions thieme-connect.de.

Other reducing agents like lithium aluminum hydride (LAH) and borane (B79455) can also reduce esters, but they are generally less selective and can affect other functional groups present in the molecule harvard.edu. Lithium borohydride, however, is known for its selective reduction of esters in the presence of carboxylic acids and other groups harvard.edu. The choice of reducing agent and reaction conditions is critical for achieving the desired chemoselectivity and yield when reducing Z-D-Phe-OH derivatives.

Stereoselective Synthesis and Resolution of Racemic Mixtures Involving Z-D-Phe-OH

Stereoselective synthesis and the resolution of racemic mixtures are important in obtaining enantiomerically pure Z-D-Phe-OH or its derivatives, which is crucial for applications where specific stereochemistry is required ethz.ch. While Z-D-Phe-OH itself is a protected form of a single enantiomer (D-phenylalanine), the synthesis of its derivatives or the incorporation of D-phenylalanine into peptides can involve steps where stereochemical control is essential or where racemic mixtures might arise.

Techniques for obtaining stereochemically pure compounds include using chiral starting materials (chiral pool synthesis), resolution of racemic mixtures, employing chiral auxiliaries, or utilizing enantioselective synthesis methods ethz.ch. Resolution can be achieved through chemical, chromatographic, or enzymatic methods ethz.chup.pt.

In the context of phenylalanine derivatives, enzymatic hydrolysis of esters using enzymes like subtilisin has been used to obtain enantiomerically enriched amino acid derivatives from racemic mixtures beilstein-journals.org. While this may not directly involve Z-D-Phe-OH, it illustrates a strategy for obtaining the desired stereoisomer of phenylalanine precursors. Asymmetric synthesis approaches are also being explored for the synthesis of D-amino acids, including D-phenylalanine, offering potential routes to enantiopure precursors for Z-D-Phe-OH synthesis acs.org.

Enzymatic Synthesis Approaches Utilizing Z-D-Phe-OH Precursors

Enzymatic synthesis offers an attractive alternative to chemical methods for peptide bond formation, often providing advantages such as stereospecificity and milder reaction conditions thieme-connect.denih.gov. Z-D-Phe-OH or its activated derivatives can serve as acyl donors in enzyme-catalyzed peptide synthesis.

Enzyme-Catalyzed Peptide Bond Formation with Z-D-Phe-OH and its Derivatives

Proteases, traditionally known for peptide hydrolysis, can also catalyze peptide bond formation under appropriate conditions thieme-connect.denih.govpnas.org. This enzymatic approach can be carried out under either equilibrium control (thermodynamic approach) or kinetic control thieme-connect.de.

In kinetically controlled synthesis, an activated acyl donor, such as an ester of a Z-protected amino acid, reacts with a nucleophile (an amino acid or peptide derivative) in the presence of a protease thieme-connect.de. Serine and cysteine proteases are particularly suitable for kinetically controlled synthesis as they form a covalent acyl-enzyme intermediate thieme-connect.de. The partitioning of this intermediate between water (hydrolysis) and the added nucleophile (synthesis) determines the product yield thieme-connect.de.

Z-D-Phe-OH derivatives, such as activated esters, can be used as acyl donors in these enzymatic reactions. For example, studies have investigated the use of Z-D-Phe activated esters with enzymes like Alcalase for peptide synthesis ru.nl. While D-amino acids can be challenging substrates for some enzymes, modified or engineered enzymes and optimized conditions can facilitate the formation of peptide bonds involving Z-D-Phe ru.nl.

Thermolysin, a metalloprotease, has also been studied for its ability to catalyze peptide bond synthesis using Z-protected amino acids as carboxyl components pnas.org. Studies have shown that Z-Phe-OH can be a suitable carboxyl component in thermolysin-catalyzed condensations pnas.org. The efficiency of enzymatic synthesis can be influenced by factors such as the nature of the acyl donor and nucleophile, enzyme specificity, pH, temperature, and solvent composition thieme-connect.depnas.org.

Enzymatic methods can offer stereospecificity, avoiding racemization that can occur in chemical coupling reactions thieme-connect.de. This is particularly beneficial when incorporating chiral amino acids like D-phenylalanine into peptides.

Selective Isomer Formation via Enzymatic Catalysis

Enzymatic catalysis offers a route to achieve high stereoselectivity in the synthesis of amino acid derivatives, including the formation of specific isomers. While direct enzymatic synthesis of Z-D-Phe-OH with high enantiomeric purity is an area of ongoing research, related studies highlight the potential of enzymatic methods in handling protected amino acids and controlling stereochemistry. For instance, enzymatic hydrolysis using enzymes like thermolysin has been explored for the synthesis of protected dipeptides from protected amino acids, demonstrating the ability of enzymes to catalyze reactions involving Cbz-protected substrates mdpi.com. Another study mentions the enzymatic hydrolysis of N-benzyloxycarbonyl-DL-amino acid esters using subtilisin-type enzymes to yield D-amino acid esters and the corresponding Cbz-protected L-amino acid derivatives beilstein-journals.orgnih.gov. This indicates that enzymatic approaches can be employed to differentiate between enantiomers of protected amino acids, potentially applicable to the selective formation or resolution of Z-D-Phe-OH or its precursors. Research also explores engineered aminotransferases for the production of D-phenylalanine derivatives with high enantiomeric excess polimi.it. The use of deprotectase biocatalysts, such as Sphingomonas Cbz-ase, for the selective removal of Cbz groups from N-Cbz-modified amino acids further illustrates the role of enzymes in manipulating Cbz-protected compounds rsc.org.

Strategic Derivatization of Z-D-Phe-OH for Enhanced Research Utility

Derivatization of Z-D-Phe-OH involves modifying its functional groups or introducing new moieties to tailor its properties for specific applications, particularly in peptide synthesis and the construction of complex molecules.

Activated esters of N-protected amino acids are widely used in peptide synthesis due to their reactivity towards the amino group of another amino acid or peptide chain, facilitating amide bond formation. The synthesis of activated esters of Z-D-Phe-OH is a common strategy to enable its efficient coupling in peptide synthesis. Various activated ester types, such as p-nitrophenyl esters and N-hydroxysuccinimide esters, have been employed in peptide coupling reactions sci-hub.setandfonline.comspbu.ru. These activated esters are typically formed by reacting the protected amino acid with the corresponding hydroxyl compound in the presence of a coupling agent tandfonline.com. The use of activated esters allows for controlled and efficient peptide bond formation, minimizing side reactions like racemization, although the extent of racemization can vary depending on the specific activated ester and reaction conditions tandfonline.com. Studies on peptide synthesis using activated esters of N-protected amino acids, including phenylalanine derivatives, demonstrate their utility in both solution-phase and solid-phase peptide synthesis sci-hub.seannualreviews.orgthieme-connect.de.

Introducing halogen atoms, such as fluorine, into the phenyl ring of phenylalanine derivatives is a common strategy to modulate their chemical and biological properties. Halogenation can affect factors like lipophilicity, metabolic stability, and interaction with biological targets beilstein-journals.orgnih.gov. Z-4-fluoro-D-phenylalanine is an example of such a derivatized compound, where a fluorine atom is substituted at the para position of the phenyl ring chemimpex.com. This modification can lead to altered bioactivity compared to the non-fluorinated analog. Z-4-fluoro-D-phenylalanine is used as a building block in the synthesis of peptides and drug candidates, where the fluorine substitution can enhance stability and bioactivity chemimpex.com. The synthesis of halogenated phenylalanine derivatives, including fluorinated ones, can involve various chemical routes, such as the alkylation of glycine (B1666218) derivatives or the modification of existing phenylalanine structures beilstein-journals.orgnih.gov. For instance, methods for synthesizing fluorinated phenylalanines have been developed, including those that could be adapted for the synthesis of Z-4-fluoro-D-phenylalanine beilstein-journals.orgnih.govspringermedizin.de.

N-alkylation of amino acids and their protected derivatives introduces an alkyl group to the nitrogen atom, leading to N-alkylated amino acids. These derivatives are valuable in the synthesis of complex molecules, including peptidomimetics and natural products, as they can influence conformational constraints and metabolic stability thieme-connect.com. While direct N-alkylation of Z-D-Phe-OH is a specific transformation, research on the N-alkylation of protected amino acids and hydrazines provides relevant insights. For example, N-protected alkylhydrazines have been used as precursors for aza-amino acids through alkylation reactions kirj.ee. Studies on the synthesis of N-alkylated proline derivatives also highlight the strategies and conditions used for introducing alkyl groups onto the nitrogen atom of protected amino acids thieme-connect.com. These methodologies, involving various alkylating agents and reaction conditions, can potentially be adapted for the synthesis of N-alkylated derivatives of Z-D-Phe-OH, expanding its utility as a building block in the construction of diverse complex molecular architectures .

Z D Phe Oh in Advanced Peptide and Peptidomimetic Research

Role as a Core Building Block in Peptide and Oligopeptide Synthesis

The protected nature of Z-D-Phe-OH allows for its controlled coupling into growing peptide chains using various synthesis strategies. The Z-group serves as a common N-terminal protecting group in peptide chemistry .

Application in Solid-Phase Peptide Synthesis (SPPS) for Complex Sequences

Solid-Phase Peptide Synthesis (SPPS), first applied by Merrifield, is a widely used strategy for peptide synthesis, particularly for complex sequences ru.nlrsc.org. In SPPS, the peptide chain is built upon an insoluble polymeric support ru.nl. Z-protected amino acids, including Z-D-Phe-OH, can be incorporated into peptide sequences using SPPS protocols, often involving the alternation of N-terminal deprotection and coupling of the next protected amino acid ru.nl. While Fmoc chemistry is also central to peptide production via SPPS, Z-protected amino acids are also utilized rsc.org. Monitoring coupling efficiency is crucial in SPPS, and methods like the Kaiser test or FTIR can be used to detect free amines .

Application in Solution-Phase Peptide Synthesis for Preparative Scales

Solution-phase peptide synthesis is another important method, particularly for synthesizing peptides on preparative scales ru.nlbeilstein-journals.orgresearchgate.net. This method involves coupling amino acids or peptide fragments in solution rsc.orggoogle.com. Z-D-Phe-OH has been successfully employed in solution-phase synthesis for the preparation of dipeptides and larger peptide sequences ru.nlbeilstein-journals.orgresearchgate.netd-nb.info. For instance, Z-D-Phe-OH was used in the preparative scale synthesis of a dipeptide by coupling with an amino acid ester using coupling reagents like DCC ru.nl. Another example demonstrates the use of Z-D-Phe-OPfp (an activated ester of Z-D-Phe-OH) in a solution-phase synthesis to form a dipeptide with arginine beilstein-journals.orgd-nb.info. This highlights its utility in forming peptide bonds in a homogeneous environment, suitable for producing larger quantities of peptides.

Conformational Analysis of Peptides Incorporating Z-D-Phe-OH

The inclusion of a D-amino acid like D-phenylalanine, introduced via Z-D-Phe-OH, can have a profound impact on the conformational preferences of peptides. Unlike L-amino acids, D-amino acids can induce different turns and secondary structures.

Spectroscopic and Computational Approaches to Conformational Studies

Determining the three-dimensional structure and dynamic behavior of peptides incorporating residues like D-phenylalanine requires advanced analytical techniques unifi.it. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, are widely used for solution-state conformational analysis rsc.orgresearchgate.net. NMR techniques, including 1D and 2D experiments like COSY, TOCSY, and ROESY, provide detailed information about proton environments and through-space correlations, which can be translated into distance and dihedral angle restraints for conformational modeling nih.gov. FTIR spectroscopy can provide insights into hydrogen bonding patterns and the presence of specific secondary structures rsc.orgresearchgate.net.

Design and Synthesis of Peptidomimetics Utilizing Z-D-Phe-OH Scaffolds

Z-D-Phe-OH (N-Benzyloxycarbonyl-D-phenylalanine) is a protected amino acid derivative that serves as a valuable building block in the design and synthesis of peptidomimetics. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the amine and a free carboxyl group, along with the D-phenylalanine moiety, allows for its incorporation into peptide chains using standard coupling techniques. The Z group provides protection during synthesis and can be selectively removed later. chemimpex.com The D-configuration of phenylalanine introduces a modification to the natural L-amino acid sequence, which can significantly impact the conformational properties and biological activity of the resulting peptidomimetic.

The incorporation of non-canonical amino acids like Z-D-Phe-OH is a key strategy in developing peptidomimetics with improved properties compared to native peptides, such as enhanced metabolic stability, increased potency, better oral absorption, and improved tissue distribution. sigmaaldrich.com Peptidomimetics are designed to mimic the biological function of peptides while overcoming their limitations, particularly rapid degradation by proteases. sigmaaldrich.com

Research has explored the use of Z-D-Phe-OH in the synthesis of various peptide-like structures. For instance, it has been effectively used in reactions with other amino acids to form amide bonds with high yields and minimal racemization under optimized conditions. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites, and can typically be removed using hydrogenation.

One example of Z-D-Phe-OH being used in synthesis is in the preparation of protected dipeptides. A reaction involving L-arginine and Z-D-Phe-OPfp (Nα-Z-D-phenylalanine pentafluorophenyl ester) in DMF yielded Z-D-Phe-Arg-OH. This reaction proceeded with a reported yield of 89%. beilstein-journals.org This demonstrates the utility of protected D-phenylalanine derivatives in forming peptide bonds that are crucial for constructing larger peptidomimetic structures.

The design of peptidomimetics often involves modifying the peptide backbone or incorporating non-natural amino acids to achieve desired pharmacological profiles. nih.gov Z-D-Phe-OH, with its protected amine and D-configuration, serves as a versatile tool in this process, allowing for the synthesis of sequences that deviate from natural peptides and can exhibit improved stability or altered binding characteristics. The strategic placement of a D-amino acid like D-phenylalanine can impact the susceptibility of the peptidomimetic to proteolytic cleavage, thereby increasing its in vivo half-life.

While detailed data tables specifically focusing on a series of peptidomimetics synthesized solely utilizing Z-D-Phe-OH as a scaffold across multiple examples were not extensively present in the search results, the synthesis of Z-D-Phe-Arg-OH provides a concrete example of its incorporation into a peptide sequence. beilstein-journals.org The broader literature on peptidomimetic design with unnatural amino acids supports the principle that incorporating residues like D-phenylalanine is a deliberate strategy to influence molecular properties for therapeutic applications. sigmaaldrich.comnih.gov

The physicochemical properties of Z-D-Phe-OH, such as its molecular weight, melting point, and optical rotation, are well-characterized, which is essential for its use in synthesis and characterization of the resulting peptidomimetics. chemimpex.com

Table 1: Properties of Z-D-Phe-OH

PropertyValueSource
CAS Number2448-45-5 chemimpex.compeptide.com
Molecular FormulaC₁₇H₁₇NO₄ chemimpex.compeptide.com
Molecular Weight299.3 g/mol chemimpex.compeptide.com
Melting Point84 - 94 °C chemimpex.com
AppearanceWhite powder chemimpex.com
Optical Rotation[α]²⁰D = -5 ± 1.5 º (C=2 in AcOH) chemimpex.com
PubChem ID100081 chemimpex.com

Table 2: Example Synthesis Incorporating Z-D-Phe-OH

ReactantsProductConditionsYieldSource
L-arginine, Z-D-Phe-OPfpZ-D-Phe-Arg-OHDMF, 20 h, r.t.89% beilstein-journals.org

Enzymatic and Biochemical Interaction Studies Involving Z D Phe Oh

Z-D-Phe-OH as a Probe in Enzymatic Mechanism Studies

The incorporation of Z-D-Phe-OH into peptide substrates or its use as a standalone compound provides valuable insights into the catalytic activity and mechanisms of various enzymes.

Investigations into Protease Substrate Specificity and Inhibition Mechanisms

Proteases are enzymes that catalyze the hydrolysis of peptide bonds. Understanding their substrate specificity – the preference for certain amino acid residues at specific positions relative to the cleavage site – is crucial for comprehending their biological roles and for the design of selective inhibitors. Z-D-Phe-OH and peptides containing this residue have been employed to probe the substrate specificity of proteases. For instance, studies investigating protease activity often utilize synthetic substrates with modified amino acids like D-phenylalanine to understand how the enzyme recognizes and cleaves peptide sequences nih.gov. The presence of a D-amino acid, which is not typically found in natural protein substrates, can reveal details about the stereochemical requirements of the enzyme's active site.

Furthermore, Z-D-Phe-OH and its derivatives have been explored in the context of protease inhibition mechanisms. Analogs incorporating Z-D-Phe have shown inhibitory effects on certain enzymes. For example, the peptide Z-D-Phe-l-Phe-Gly has been shown to block measles virus infections, although its exact mechanism is still under investigation. Other related compounds, such as Z-D-Phe, were found to be less effective inhibitors but may act through a similar mechanism asm.org. Studies on dipeptide alkylamides with the general structure H-D-Phe-L-Lys-X have indicated that the presence of an aliphatic chain at the X position can lead to inhibition of the amidolytic activity of plasmin, while cyclic structures like cyclohexyl or benzyl (B1604629) groups resulted in a loss of inhibitory activity ptfarm.pl.

Role in Affinity Chromatography of Proteinases

Affinity chromatography is a powerful technique used for the purification of proteins, including proteinases, based on their specific binding affinity to a ligand immobilized on a solid support. Z-D-Phe-OH has been utilized in the development of affinity chromatography matrices for the purification of certain proteinases. For example, Z-D-phenylalanine has been used for the affinity chromatography of proteinases such as the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus weeiboo.com. Additionally, a cysteine-dependent serine protease from Bacillus cereus was purified using an affinity chromatography column prepared with Z-D-Phe-TETA-Sepharose 4B tandfonline.com. This demonstrates the utility of Z-D-Phe-OH as a ligand in selectively isolating proteinases based on their binding interactions.

Kinetic and Mechanistic Analyses of Enzyme Modulation by Z-D-Phe-OH and its Derivatives

Kinetic and mechanistic studies provide detailed information about the rates of enzymatic reactions and the steps involved in catalysis. Z-D-Phe-OH and its derivatives are used in such studies to understand how these compounds modulate enzyme activity. This can involve investigating their effects on substrate binding, catalytic turnover, and the formation and breakdown of enzyme-intermediate complexes. While specific kinetic parameters (like Km, kcat, or Ki) for Z-D-Phe-OH with particular enzymes were not extensively detailed in the search results, the use of phenylalanine derivatives, including protected forms, in kinetic studies of enzymes like phenylalanine hydroxylase highlights the broader application of such compounds in understanding enzyme mechanisms nih.gov. Studies on enzyme mimics constructed from histidine derivatives like Z-L-His and Z-D-His self-assembled with zinc ions have shown that the optical isomerism can influence the stereoselectivity and catalytic efficiency, with their kinetics following the Michaelis-Menten equation mdpi.com. This suggests that similar kinetic analyses can be applied to understand the interaction of Z-D-Phe-OH with enzymes.

Modulation of Protein-Protein and Protein-Ligand Interactions by Z-D-Phe-OH

Beyond direct enzymatic reactions, Z-D-Phe-OH can influence broader protein interactions, including the formation and stability of enzyme-substrate complexes and the specificity of enzymatic processes.

Impact on Enzyme-Substrate Complex Formation and Stability

The formation and stability of the enzyme-substrate complex are critical initial steps in enzymatic catalysis. The interaction between the enzyme's active site and the substrate's binding determinants dictates the efficiency and specificity of the reaction. Z-D-Phe-OH, as a phenylalanine derivative, can interact with the binding pockets of enzymes that recognize aromatic residues. Studies on enzyme-substrate complexes, such as those involving proteases or other enzymes that bind phenylalanine or similar structures, can be informed by the use of Z-D-Phe-OH or peptides containing it frontiersin.orguni-muenchen.denih.gov. The binding affinity and the nature of interactions (e.g., hydrophobic interactions, hydrogen bonding) between Z-D-Phe-OH and the enzyme can provide insights into the structural and chemical features of the active site and how they contribute to complex formation and stability nih.govnih.gov. For example, studies on macrocyclization enzymes have shown how specific residues in the enzyme's binding pocket interact with substrate residues, including D-amino acids, influencing complex stability and catalysis nih.gov.

Investigating Specificity in Enzymatic Cleavage and Synthesis

Z-D-Phe-OH is a valuable tool for investigating the specificity of enzymatic cleavage and synthesis reactions. In peptide synthesis, enzymes, particularly proteases, can be used to form peptide bonds. The stereochemistry of the amino acid substrates, such as the difference between L and D isomers, is a key determinant of reaction specificity. Z-D-Phe-OH, being a D-isomer derivative, can be used to probe the stereoselectivity of enzymes in peptide synthesis or degradation tandfonline.comnih.gov. For instance, enzymatic synthesis using thermolysin showed selective formation of peptides containing Z-(R)-Ama(OBzl)-(S)-Phe-OR when starting from a racemic mixture, indicating the enzyme's preference for a specific stereoconfiguration tandfonline.com. Conversely, in enzymatic cleavage, substrates containing Z-D-Phe-OH or related D-amino acids can help determine if an enzyme exhibits stereospecificity in hydrolysis researchgate.net. The ability of enzymes to differentiate between L and D isomers at specific positions within a substrate is a fundamental aspect of their specificity, and Z-D-Phe-OH serves as a probe to study this phenomenon.

Compound Table

Compound NamePubChem CID
Z-D-Phe-OH675678
Z-4-fluoro-D-phenylalanine14036705
Z-D-Phe-Phe-Gly-OH75539796
Z-Gly-Gly-Leu-pNA441358
Z-D-Phe-TETA-Sepharose 4BN/A
Z-L-His107955
Z-D-His675678
Z-D-Phe-l-Phe-Gly6435776
H-D-Phe-L-Lys-X (general)N/A
Z-(R)-Ama(OBzl)-(S)-Phe-ORN/A
Z-(RS)-Ama(OBzl)-OHN/A
H-L-Phe-ORN/A
Z-D-Leu-l-Leu-NH2N/A
Z-Gly-NHOH175558
Z-D-Phe-NHOHN/A
Z-D-Phe-Pro-ArgCH2Cl6868803
Z-D-Phe-Pro-OH9824599
H-Arg(NO2)CH2Cl6435748
Z-D-Phe-Pro-Arg(NO2)CH2ClN/A

Interactive Data Tables

Z D Phe Oh in Rational Drug Design and Discovery Research

Rational Design and Development of Bioactive Agents

Z-D-Phe-OH serves as a component in the rational design and development of bioactive agents, primarily through its application in chemical synthesis. Its structure and properties make it suitable for incorporation into larger molecules intended for biological targets. chemimpex.com

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

The use of Z-D-Phe-OH in the synthesis of peptides and drugs chemimpex.comguidechem.com inherently relates to the principles of Structure-Activity Relationship (SAR) studies. The presence of the phenyl group is noted to enhance interactions with biological systems chemimpex.com, suggesting that modifications to this part of the molecule, or the incorporation of Z-D-Phe-OH into different peptide sequences or molecular scaffolds, would lead to compounds with varying pharmacological profiles. Although specific detailed SAR studies focused solely on Z-D-Phe-OH derivatives for optimizing pharmacological profiles were not extensively detailed in the search results, its use as a versatile building block in creating molecules with specific properties guidechem.com underscores its relevance in SAR-driven drug discovery efforts.

Exploration of Z-D-Phe-OH in Neuropharmacological Research

Z-D-phenylalanine has shown promise within the field of neuropharmacology. chemimpex.com

Potential Role in Modulating Neurotransmitter Systems

Research indicates that Z-D-phenylalanine may play a role in the modulation of neurotransmitter systems. chemimpex.com Its application in the development of drugs targeting neurological disorders is also mentioned. chemimpex.com The related compound, N-Cbz-L-Phenylalanine, is utilized in the synthesis of neurokinin antagonists guidechem.com, which are compounds known to interact with neurotransmitter systems. This suggests that Z-D-Phe-OH and its derivatives can be relevant in the study and manipulation of neuronal signaling pathways.

Research on Anti-Enkephalinase Activity and Stress Response

Information specifically linking Z-D-Phe-OH to research on anti-enkephalinase activity and stress response was not found in the provided search results.

Application in Antimicrobial and Antiviral Research

Z-D-Phe-OH and its derivatives have been explored in the context of antimicrobial and antiviral research. Complexes of Co(II), Zn(II), and Cd(II) with N-benzyloxycarbonyl-S-phenylalanine have demonstrated antimicrobial activity against common bacterial strains. guidechem.com While antiviral activity in cell culture was mentioned in one document, it was in the context of macrocycles and contrasted with short peptide segments, without a direct link to Z-D-Phe-OH itself possessing antiviral properties. chemimpex.comgoogleapis.com Z-D-Phe-OH is also listed in a document mentioning peptides with high antimicrobial activity interchim.fr, suggesting its potential use as a precursor for such active compounds.

Design and Evaluation of Viral Fusion Inhibitor Peptides (FIP) Incorporating Z-D-Phe-OH

The design of viral fusion inhibitor peptides (FIPs) has emerged as a strategy to block viral entry into host cells by targeting the essential process of membrane fusion. A notable example of such a peptide is the tripeptide Z-D-Phe-Phe-Gly-OH, which has been identified as a potent inhibitor of replication for certain viruses, including paramyxoviruses and myxoviruses. cpcscientific.combioscience.co.uktgpeptides.commedchemexpress.commedchemexpress.com This peptide functions by inhibiting the membrane fusing activity of viral glycoproteins. cpcscientific.combioscience.co.uktgpeptides.commedchemexpress.commedchemexpress.com

Research into improving the inhibitory activity of such peptides, using Z-D-Phe-Phe-Gly-OH as a lead compound, has involved the design and synthesis of various derivatives. rsc.org Studies have indicated that the carbobenzoxy (Z) group and the D-phenylalanine moiety within the Z-D-Phe-Phe-Gly-OH sequence are critical for its antiviral activity. asm.org While Z-D-Phe-OH itself has been evaluated as a homologue, it has shown less effectiveness compared to the tripeptide Z-D-Phe-Phe-Gly-OH in inhibiting viral processes like measles virus plaque formation, although it is suggested to potentially act through a similar mechanism. asm.orgasm.org The focus on designing derivatives stems from the need to enhance the inhibitory potency of these small peptides to be considered as potential drug candidates. rsc.org

Mechanistic Insights into Antiviral Action and Target Binding

The antiviral action of fusion inhibitor peptides incorporating Z-D-Phe-OH, such as Z-D-Phe-Phe-Gly-OH, is attributed to their interference with the viral membrane fusion process. This process is typically mediated by viral fusion proteins, which undergo significant conformational changes to bring the viral and host cell membranes into close proximity, leading to fusion and subsequent viral entry.

Mechanistic studies, particularly concerning measles virus (MeV), suggest that peptides like Z-D-Phe-Phe-Gly-OH exert their inhibitory effect by interacting with the viral fusion (F) protein. rsc.orgasm.orgasm.org Crystallographic analysis of the MeV-F protein bound to Z-D-Phe-Phe-Gly-OH has revealed that a significant portion of the peptide is accommodated within a hydrophobic pocket on the viral F protein. rsc.org The aromatic rings of the peptide are shown to make contact with the MeV-F protein within this binding site. rsc.org

Mutations introduced into specific regions of the measles virus fusion protein, such as the heptad repeat B (HRB) region, have been shown to confer resistance to the inhibitory effects of Z-D-Phe-Phe-Gly-OH and other similar inhibitors. asm.orgasm.org This finding strongly suggests that the HRB region is involved in the binding site or mechanism of action of these peptides. asm.orgasm.org

The proposed mechanism of antiviral action involves these fusion inhibitors interfering with the critical conformational changes that the viral F protein undergoes during the transition from its prefusion to its postfusion state. asm.org By binding to a specific site on the F protein, potentially within or near the HRB region, Z-D-Phe-Phe-Gly-OH and related peptides are thought to disrupt the proper folding or refolding of the protein required for successful membrane fusion, thereby blocking viral entry into the host cell. asm.org While Z-D-Phe-OH itself is less potent, its structural similarity and some observed inhibitory activity suggest it may interact with the fusion protein in a comparable manner, albeit with lower affinity or effectiveness. asm.orgasm.org The precise details of the interaction and the full cascade of events leading to fusion inhibition are subjects of ongoing research.

Computational and Theoretical Investigations of Z D Phe Oh and Its Derivatives

Molecular Modeling and Docking Studies of Z-D-Phe-OH Interactions with Biological Targets

Molecular modeling and docking studies are computational techniques used to predict how a small molecule, such as Z-D-Phe-OH, might interact with a larger biological target, such as a protein biorxiv.orgnih.gov. These methods aim to determine the preferred binding orientation (pose) of the ligand within the target's binding site and estimate the binding affinity nih.gov.

Studies involving Z-D-Phe-OH or peptides containing this residue have utilized docking simulations to investigate interactions with proteins. For instance, docking simulations were employed to study the binding of a peptide derivative containing a modified phenylalanine residue to the MeV fusion protein, suggesting that inhibitory activity could be enhanced by new interactions rsc.org. Molecular docking has also been used in broader studies to analyze ligand-protein interactions and predict potential inhibitory activities against various biological targets, such as COX-2 protein or the NF-κB p50 subunit nih.govmdpi.com. These studies often involve analyzing hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the binding site biorxiv.orgnih.govmdpi.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity of Z-D-Phe-OH

Quantum chemical calculations are powerful tools for investigating the electronic structure, properties, and reactivity of molecules acs.orguantwerpen.beacs.org. These calculations are based on the principles of quantum mechanics and can provide detailed information about molecular orbitals, charge distribution, reaction pathways, and energy barriers uantwerpen.beacs.org.

While specific quantum chemical calculations solely focused on the electronic structure and reactivity of isolated Z-D-Phe-OH are not extensively detailed in the provided search results, quantum chemical methods are broadly applied to understand the behavior of organic molecules and peptides uantwerpen.be. For example, quantum chemical calculations have been used to study interaction energies, such as NH/π interactions in metal ammine complexes with aromatic rings, which are relevant to understanding non-covalent interactions that can occur in systems involving aromatic groups like that present in phenylalanine acs.org. These calculations can help elucidate the nature and strength of interactions that contribute to molecular recognition and reactivity. Quantum chemical calculations have also been applied to study reaction mechanisms in enzymes, providing insights into transition states and energy profiles acs.org.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time mdpi.commdpi.com. These simulations provide insights into the conformational dynamics of molecules, how they move and change shape, and the energetics of binding events biorxiv.orgmdpi.com.

MD simulations have been applied to study the dynamics of proteins and their interactions with ligands. For instance, MD simulations were used to investigate the conformational dynamics of phenylalanine hydroxylase, highlighting how changes in protein conformation can affect substrate access to the active site nih.govplos.org. Simulations have also been employed to study the stability of protein-ligand complexes and analyze the contributions of different interactions to the binding energy mdpi.commdpi.com. In the context of Z-D-Phe-OH or peptides containing it, MD simulations could be used to explore the flexibility of the molecule, how it behaves in different environments (e.g., in solution or bound to a protein), and to refine the binding poses predicted by docking studies biorxiv.orgnih.gov. Analysis of MD trajectories can reveal important details about the stability of complexes, root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the nature and duration of hydrogen bonds and other interactions mdpi.commdpi.comresearchgate.net.

Z D Phe Oh S Role in Metabolic and Biochemical Pathway Research

Interplay of Z-D-Phe-OH with Endogenous Biochemical Pathways

Z-D-Phe-OH's involvement in metabolic and biochemical pathway research primarily stems from its relationship to amino acid metabolism and its potential to influence neurochemical pathways. chemimpex.com

Research on Amino Acid Metabolism and its Derivatives

As a derivative of D-phenylalanine, Z-D-Phe-OH is relevant to studies exploring the complexities of amino acid metabolism. Amino acids and their derivatives are known to play crucial roles in various physiological processes, including influencing the secretion of anabolic hormones, providing fuel during exercise, impacting mental performance under stress, and preventing exercise-induced muscle damage. chemsrc.com Research utilizing amino acid derivatives like Z-D-Phe-OH contributes to understanding these metabolic functions. Non-canonical amino acids, including D-amino acids and chemically modified forms, are increasingly used in research to study enzyme kinetics, molecular interactions, and as potential protease inhibitors. mdpi.com Z-D-Phe-OH, with its modified structure, fits within this scope of utilizing amino acid derivatives to investigate metabolic pathways and enzyme activities. chemimpex.com

Modulation of Catecholamine Biosynthesis and Related Neurochemical Pathways

Z-D-Phe-OH has shown promise in neuropharmacology, where it may play a role in the modulation of neurotransmitter systems. chemimpex.com Specifically, N-Cbz-D-Phenylalanine (a synonym for Z-D-Phe-OH) is employed in neurochemical research to understand the role of D-phenylalanine in the biosynthesis of catecholamines. lookchem.com Catecholamines are neurotransmitters vital for various physiological processes, including mood regulation, attention, and stress response. lookchem.comresearchgate.net Research suggests that D-phenylalanine, and by extension its derivatives like Z-D-Phe-OH, could influence these pathways. lookchem.com Studies on catecholamine biosynthesis have investigated the modulation of enzymes involved, such as tyrosine hydroxylase (TH), dopamine-beta-hydroxylase (DBH), and phenylethanolamine N-methyltransferase (PNMT), under different conditions like stress. nih.gov While direct detailed findings on Z-D-Phe-OH's specific impact on catecholamine biosynthesis enzymes were not extensively detailed in the provided results, its use in this area of research indicates its value as a tool for probing these complex neurochemical processes. lookchem.com The compound's potential to modulate stress response and pain perception is also being explored, further highlighting its relevance in neurochemical pathway research. lookchem.com

Influence on Signal Transduction Pathways and Cellular Responses

Research indicates that Z-D-Phe-OH can influence signal transduction pathways and cellular responses, particularly in the context of its use as a fusion inhibitory peptide (FIP). nih.govplos.orgashpublications.org As a component of peptides like Z-D-Phe-Phe-Gly-OH, Z-D-Phe-OH has been used to inhibit viral fusion, a process that involves complex cellular signaling. nih.govashpublications.orgmedchemexpress.complos.org

Studies investigating measles virus (MV) have utilized a fusion inhibitory peptide containing the Z-D-Phe-L-Phe-Gly sequence. nih.govplos.orgashpublications.org This peptide has been shown to prevent cell-to-cell fusion induced by the virus. nih.govashpublications.org The mechanism involves interference with the virus's ability to fuse with target cell membranes, a process intrinsically linked to cellular signaling events. medchemexpress.complos.org For instance, research on MV interaction with T cells has shown that the fusion inhibitory peptide can abolish infection, indicating its impact on the signaling pathways required for viral entry and spread. nih.govplos.org

Furthermore, the tri-peptide sequence Phe-Phe-Gly, present in some fusion inhibitory peptides containing Z-D-Phe-OH, is identical to the active site of the neurotransmitter Substance P. nih.gov Substance P interacts with neurokinin-1 (NK-1) receptors, which are G protein-coupled receptors involved in various signaling cascades. nih.gov Studies have shown that Substance P can inhibit MV spread, suggesting an interplay between viral fusion mechanisms and neurokinin receptor signaling pathways. nih.govfrontierspartnerships.org The use of Z-D-Phe-Phe-Gly has been reported to inhibit MV fusion with target cells and block Substance P function, indicating its influence on signaling pathways mediated by NK-1 receptors. frontierspartnerships.org This highlights how Z-D-Phe-OH, as part of specific peptide sequences, can impact signal transduction related to viral processes and potentially other cellular events mediated by similar receptor systems.

Data Table: Properties of Z-D-Phe-OH

PropertyValueSource
CAS Number2448-45-5 chemimpex.comfishersci.filabsolu.ca
Molecular FormulaC₁₇H₁₇NO₄ nih.govchemimpex.comfishersci.fi
Molecular Weight299.32 g/mol chemimpex.comfishersci.fi
PubChem CID675678 nih.govchemimpex.comfishersci.fi
AppearanceWhite powder chemimpex.com
Melting Point84 - 94 ºC chemimpex.com
Optical Rotation[a]²⁰D = -5 ± 1.5 º (C=2 in AcOH) chemimpex.com

Advanced Analytical and Biophysical Characterization Methodologies in Z D Phe Oh Research

Chromatographic Techniques for Purity Assessment and Enantioselective Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for assessing the purity of Z-D-Phe-OH and for resolving it from its L-enantiomer. Enantiomeric purity is critical, as the biological activity of peptides is highly dependent on their stereochemistry.

Detailed research has focused on developing effective chiral stationary phases (CSPs) and mobile phase compositions for the enantioselective analysis of N-Cbz-phenylalanine enantiomers. One study utilized a molecularly imprinted monolithic polymer (MIP) column designed specifically to recognize the L-enantiomer (N-CBZ-L-phenylalanine), thereby allowing for the separation of the D- and L-forms. The separation performance was found to be dependent on both mobile phase composition and temperature. A lower temperature and optimized acetic acid concentration in acetonitrile (B52724) led to better diastereoselectivity. Interestingly, for the N-CBZ-phenylalanine enantiomers, an increase in temperature from 20°C to 50°C slightly improved the separation factor.

HPLC Enantioseparation of N-CBZ-Phenylalanine on a Molecularly Imprinted Polymer Column
ParameterCondition/Value
Stationary PhaseN-CBZ-L-phenylalanine-imprinted monolithic column
Mobile PhaseAcetonitrile (ACN) with Acetic Acid (AA) additive
Flow Rate0.5 mL/min
Temperature20°C
Separation Factor (α) for N-CBZ-L/D-Phe1.32
Temperature50°C
Separation Factor (α) for N-CBZ-L/D-Phe1.43

Further investigations have explored the use of ionic liquids as mobile phase additives to enhance separation on conventional C18 columns. The addition of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) was shown to affect the retention factor of N-CBZ-D-phenylalanine, with resolution improving with a lower methanol (B129727) content and higher concentration of the ionic liquid in the mobile phase. Specific chiral columns, such as the Chiral OJ-RH, are also employed for the analysis of compounds involving N-Cbz-D-phenylalanine.

Spectroscopic Methods for Structural Elucidation and Conformational Analysis, e.g., Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy

Spectroscopic methods are vital for confirming the covalent structure and investigating the conformational properties of Z-D-Phe-OH. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing detailed atomic-level structural information.

The ¹H NMR spectrum of Z-D-Phe-OH provides unambiguous confirmation of its structure by revealing the chemical environment of each proton. The spectrum exhibits characteristic signals corresponding to the aromatic protons of the phenylalanine side chain and the benzyloxycarbonyl protecting group, as well as the aliphatic protons of the amino acid backbone. The specific chemical shifts and coupling patterns are definitive fingerprints of the molecule's identity.

¹H NMR Chemical Shift Assignments for Z-D-Phe-OH (400 MHz, DMSO-d₆)
AssignmentProton GroupChemical Shift (ppm)
AAmide N-H~7.67
B, C, DAromatic C-H (Phenyl & Benzyl)~7.21 - 7.32
E, FBenzyloxy CH₂~4.97 - 4.98
Gα-CH~4.19
J, Kβ-CH₂~2.84 - 3.68

While UV-Vis spectroscopy is less detailed for structural elucidation compared to NMR, it serves a crucial role as a standard detection method in HPLC analysis due to the strong absorbance of the two aromatic rings in the Z-D-Phe-OH structure. It is also used in the real-time monitoring of solid-phase peptide synthesis (SPPS) reactions, for instance, by quantifying the release of the Fmoc protecting group, which has a distinct UV absorbance.

Mass Spectrometry for Molecular Identification and Peptide Sequencing

Mass spectrometry (MS) is a cornerstone technique for the analysis of Z-D-Phe-OH, primarily used to confirm its molecular weight and, when incorporated into a peptide, to determine the amino acid sequence. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation, allowing for the precise determination of its molecular mass (299.32 g/mol ).

In the context of proteomics and peptide research, tandem mass spectrometry (MS/MS) is employed for sequencing. If Z-D-Phe-OH were part of a larger peptide chain, the process would typically involve:

Ionization: The peptide is ionized, usually by ESI, to create a charged molecular ion.

Isolation: The specific peptide ion of interest (the precursor ion) is isolated from other ions in the mass spectrometer.

Fragmentation: The precursor ion is fragmented into smaller product ions by collision with an inert gas, a process known as collision-induced dissociation (CID). Fragmentation predictably occurs along the peptide backbone.

Analysis: The masses of the resulting product ions (e.g., b- and y-ions) are measured. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence.

The presence of the Z-D-Phe-OH residue within a sequence would be identified by a mass shift corresponding to its unique residue mass.

Application of Advanced Techniques in Reaction Monitoring and Product Characterization

The successful synthesis of peptides using Z-D-Phe-OH as a building block relies on achieving near-quantitative yields at each step. Advanced analytical techniques are increasingly applied for real-time or near-real-time monitoring of these reactions, particularly in Solid-Phase Peptide Synthesis (SPPS).

Several methods are used to track the progress of the two main reactions in SPPS: deprotection (removal of a temporary protecting group like Fmoc) and coupling (formation of the amide bond).

NMR Spectroscopy : Solution NMR can be used to analyze the supernatant in coupling reactions to understand the kinetics and identify byproducts. A "cleave and analyze" approach, where a small amount of resin is removed, the peptide cleaved, and then analyzed by NMR, allows for the direct observation of peptide buildup over time.

FT-IR Spectroscopy : By recording the FT-IR spectrum of resin samples after each coupling step, researchers can monitor the reaction and gain insights into the conformation of the growing peptide chain on the solid support.

UV-Vis Spectroscopy : The release of the Fmoc protecting group during deprotection can be quantified online by measuring the UV absorbance of the piperidine-dibenzofulvene adduct in the reaction effluent, providing a direct measure of deprotection completion.

Colorimetric Assays : Qualitative tests like the Kaiser test (for primary amines) or the TNBS test provide a visual indication of unreacted amines, signaling an incomplete coupling reaction.

Computer Vision : A novel approach uses camera technology to monitor the color changes associated with certain coupling reagents. The color data can be correlated with reaction conversion rates (as determined by offline HPLC), enabling automated, non-invasive monitoring and optimization of reaction times.

Summary of Techniques for Monitoring Peptide Synthesis Involving Z-D-Phe-OH
TechniqueApplicationInformation Obtained
NMR SpectroscopyKinetic studies, product buildupQuantitative conversion, byproduct identification
FT-IR SpectroscopyOn-resin analysisReaction completion, peptide secondary structure
UV-Vis SpectroscopyOnline deprotection monitoringQuantitative Fmoc release
Colorimetric Tests (Kaiser)Offline coupling monitoringQualitative presence of free amines
HPLC/Computer VisionReaction optimizationQuantitative conversion, real-time progress tracking

Q & A

Q. What is the role of Z-D-Phe-OH in peptide synthesis, and how does its stereochemistry influence experimental outcomes?

Z-D-Phe-OH, a chiral protected amino acid derivative, is widely used in solid-phase peptide synthesis (SPPS) to prevent racemization during coupling reactions. Its D-configuration introduces stereochemical stability, which is critical for studying peptide-protein interactions or designing enzyme-resistant analogs. Methodologically, researchers should validate enantiomeric purity using chiral HPLC or circular dichroism (CD) spectroscopy, as even minor racemization can skew biological activity data .

Q. Which analytical techniques are essential for characterizing Z-D-Phe-OH purity and structural integrity?

Key techniques include:

  • HPLC (with UV/Vis or mass spectrometry detection) to assess purity.
  • NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and detect impurities.
  • Melting point analysis to compare with literature values.
  • Elemental analysis to verify composition. For reproducibility, experimental protocols must detail solvent systems, column types, and calibration standards, as minor variations can alter results .

Q. How should researchers design experiments to study the stability of Z-D-Phe-OH under varying pH and temperature conditions?

Stability studies require controlled degradation experiments:

  • pH-dependent stability : Incubate Z-D-Phe-OH in buffers (pH 2–12) at 25°C and 37°C, sampling at intervals (e.g., 0, 24, 48 hours).
  • Thermal stability : Use differential scanning calorimetry (DSC) or accelerated aging protocols. Data should be analyzed using kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Z-D-Phe-OH-containing peptides?

Contradictions often arise from differences in peptide folding, assay conditions, or impurity profiles. To address this:

  • Replicate experiments using identical synthetic protocols and analytical standards.
  • Validate bioactivity across multiple assays (e.g., SPR, cell-based assays).
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. For example, a 2022 study found that residual trifluoroacetic acid (TFA) from SPPS altered peptide conformation, leading to inconsistent IC₅₀ values in enzyme inhibition assays .

Q. What strategies optimize the synthesis of Z-D-Phe-OH derivatives for high-throughput screening?

Optimization involves:

  • Coupling reagent selection : Compare HATU vs. HBTU efficiency in DMF or DCM.
  • Protecting group compatibility : Assess Z-group stability under microwave-assisted synthesis.
  • Automation : Implement robotic SPPS platforms for scalability. A comparative table from recent studies illustrates yield variations:
ReagentSolventTemp (°C)Yield (%)Purity (%)
HATUDMF258598
HBTUDCM407895
PyBOPNMP309299

Data-driven adjustments (e.g., PyBOP in NMP) improve efficiency .

Q. How can interdisciplinary approaches (e.g., computational modeling) enhance the design of Z-D-Phe-OH-based inhibitors?

Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) predict binding affinities and conformational flexibility. For example, a 2024 study combined NMR-derived torsion angles with MD to identify a Z-D-Phe-OH analog with 10-fold higher protease resistance. Researchers should cross-validate computational results with experimental data (e.g., SPR, X-ray crystallography) to avoid overinterpretation .

Methodological Considerations

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven studies on Z-D-Phe-OH?

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For instance, a study on Z-D-Phe-OH’s role in neurodegenerative models must address ethical animal use and clinical relevance .
  • PECO framework : Define Population (e.g., cell lines), Exposure (Z-D-Phe-OH concentration), Comparison (untreated controls), and Outcomes (e.g., cytotoxicity). This clarifies variables and reduces bias .

Q. How should researchers address reproducibility challenges in Z-D-Phe-OH-based studies?

  • Detailed protocols : Specify reaction scales, purification steps (e.g., column chromatography gradients), and storage conditions.
  • Open data practices : Share raw NMR/HPLC files in repositories like Zenodo.
  • Collaborative validation : Partner with independent labs to replicate key findings, as recommended by the Beilstein Journal’s guidelines .

Data Contradiction Analysis

Q. Why do solubility profiles of Z-D-Phe-OH vary across studies, and how can this be mitigated?

Discrepancies often stem from solvent polarity, counterion effects (e.g., sodium vs. TFA salts), or crystallinity. Researchers should:

  • Standardize solvent systems : Use IUPAC-recommended solvents (e.g., DMSO for stock solutions).
  • Characterize salt forms : Compare solubility of free acid vs. sodium salt via turbidimetry. A 2023 meta-analysis found that TFA salts reduced aqueous solubility by 40% compared to hydrochloride forms, impacting bioavailability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.